molecular formula C24H27N3O5S B1671609 Erbulozole CAS No. 124784-31-2

Erbulozole

Cat. No.: B1671609
CAS No.: 124784-31-2
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-XUZZJYLKSA-N
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Description

Erbulozole is a synthetic compound known for its potent microtubule inhibitory properties. It is chemically classified as a congener of tubulozole, a well-known microtubule inhibitor. This compound has been studied for its potential as a chemotherapeutic agent, particularly in the treatment of various neoplasms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erbulozole involves multiple steps, starting from readily available precursors. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance its biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Erbulozole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different substituents .

Scientific Research Applications

Erbulozole has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Erbulozole exerts its effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. The molecular targets of this compound include tubulin and associated proteins involved in microtubule dynamics. The pathways affected by this inhibition are crucial for cell division and intracellular transport .

Comparison with Similar Compounds

Uniqueness of Erbulozole: this compound is distinguished by its higher water solubility compared to tubulozole, making it more suitable for certain therapeutic applications. Additionally, its reversible antimicrotubular activity at lower concentrations enhances its potential as a chemotherapeutic agent .

This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and therapeutic development.

Properties

CAS No.

124784-31-2

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl N-[4-[[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24+/m0/s1

InChI Key

KLEPCGBEXOCIGS-XUZZJYLKSA-N

SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Erbulozole;  R 55104;  R-55104;  R55104; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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